|
REACTION_CXSMILES
|
C[NH:2][C:3]1[CH:8]=[CH:7][CH:6]=[C:5]([CH2:9][CH3:10])[CH:4]=1.Cl>CCOCC>[CH2:9]([C:5]1[CH:4]=[C:3]([CH:8]=[CH:7][CH:6]=1)[NH2:2])[CH3:10]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
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Type
|
reactant
|
|
Smiles
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CNC1=CC(=CC=C1)CC
|
|
Name
|
|
|
Quantity
|
400 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
|
Name
|
|
|
Quantity
|
250 mL
|
|
Type
|
solvent
|
|
Smiles
|
CCOCC
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
|
Type
|
FILTRATION
|
|
Details
|
The resultant white precipitate was filtered through a Buchner funnel
|
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Type
|
WASH
|
|
Details
|
washed with ether
|
|
Type
|
CUSTOM
|
|
Details
|
dried
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)C=1C=C(N)C=CC1
|
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 95% |
|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |